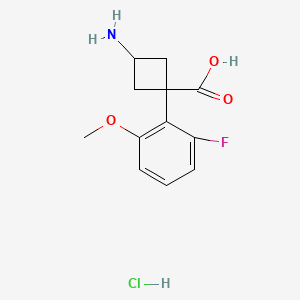
N''-(4-aminopentyl)guanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-(4-aminopentyl)guanidine dihydrochloride is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminopentyl)guanidine dihydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including N’'-(4-aminopentyl)guanidine dihydrochloride, often employs catalytic guanylation reactions. These reactions can be catalyzed by transition metals, which facilitate the formation of the C-N bond necessary for guanidine synthesis . The use of copper-catalyzed cross-coupling chemistry is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’'-(4-aminopentyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted guanidine derivatives .
Scientific Research Applications
N’'-(4-aminopentyl)guanidine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’'-(4-aminopentyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound acts by forming hydrogen bonds and electrostatic interactions with its targets, leading to changes in their activity . For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’'-(4-aminopentyl)guanidine dihydrochloride include other guanidine derivatives such as:
N,N’-disubstituted guanidines: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have cyclic structures, are also similar.
Uniqueness
What sets N’'-(4-aminopentyl)guanidine dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets. Its high basicity and ability to form stable hydrogen bonds make it particularly effective in applications such as enzyme inhibition and DNA binding .
Properties
Molecular Formula |
C6H18Cl2N4 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
2-(4-aminopentyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N4.2ClH/c1-5(7)3-2-4-10-6(8)9;;/h5H,2-4,7H2,1H3,(H4,8,9,10);2*1H |
InChI Key |
YBCKRTIUPKLQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN=C(N)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)

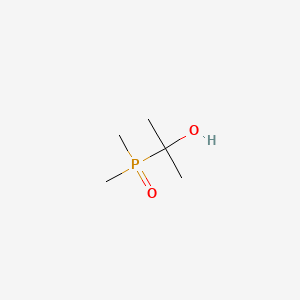
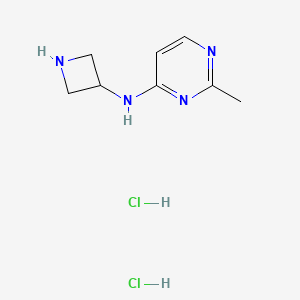
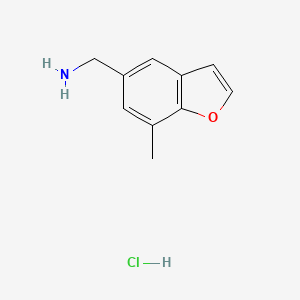

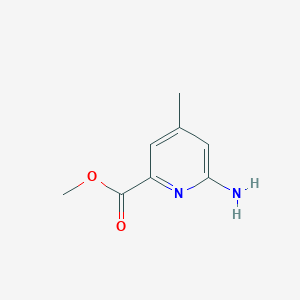
![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
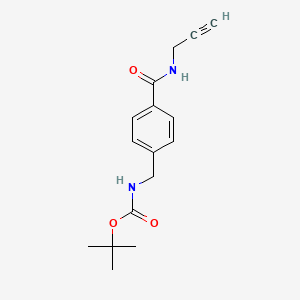
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
